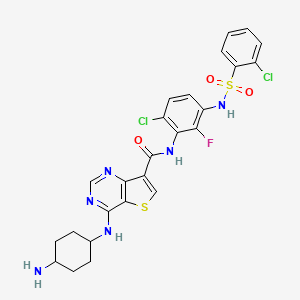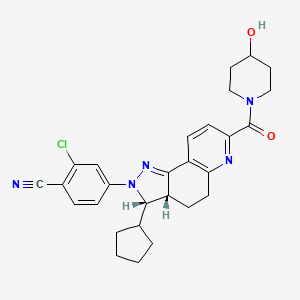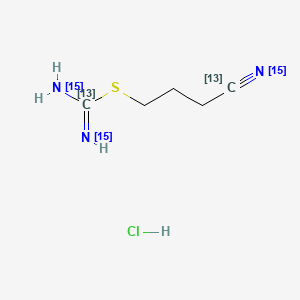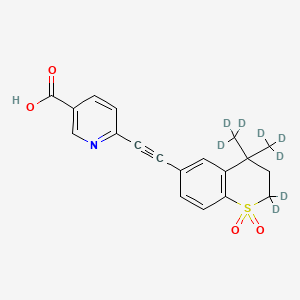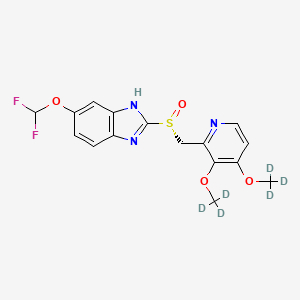
(R)-(+)-Pantoprazole-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(+)-Pantoprazole-d6 is a deuterated form of ®-(+)-Pantoprazole, a proton pump inhibitor used primarily in the treatment of gastrointestinal conditions such as gastroesophageal reflux disease and Zollinger-Ellison syndrome. The deuterium atoms in ®-(+)-Pantoprazole-d6 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Pantoprazole-d6 typically involves the incorporation of deuterium atoms into the ®-(+)-Pantoprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target molecule.
Industrial Production Methods: Industrial production of ®-(+)-Pantoprazole-d6 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring the reaction conditions are optimized for maximum yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions: ®-(+)-Pantoprazole-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the sulfoxide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
®-(+)-Pantoprazole-d6 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of proton pump inhibitors.
Biology: Employed in biological studies to understand the effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Investigated for its potential therapeutic benefits in treating gastrointestinal disorders with improved pharmacokinetic properties.
Industry: Utilized in the pharmaceutical industry for the development of more stable and effective proton pump inhibitors.
作用机制
®-(+)-Pantoprazole-d6 exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the production of gastric acid, providing relief from acid-related gastrointestinal conditions. The deuterium substitution enhances the compound’s metabolic stability, potentially leading to prolonged therapeutic effects.
相似化合物的比较
®-(+)-Pantoprazole: The non-deuterated form with similar therapeutic effects but potentially different pharmacokinetic properties.
Omeprazole: Another proton pump inhibitor with a different chemical structure but similar mechanism of action.
Lansoprazole: A proton pump inhibitor with a different substitution pattern on the aromatic ring.
Uniqueness: ®-(+)-Pantoprazole-d6 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart and other proton pump inhibitors.
属性
分子式 |
C16H15F2N3O4S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
2-[(R)-[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1/i1D3,2D3 |
InChI 键 |
IQPSEEYGBUAQFF-FZCPNQNRSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] |
规范 SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


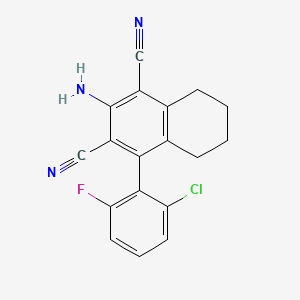
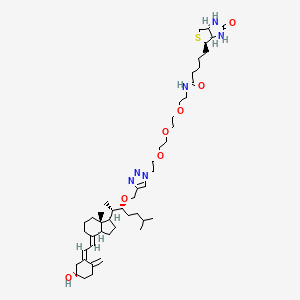

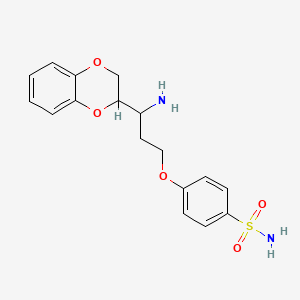
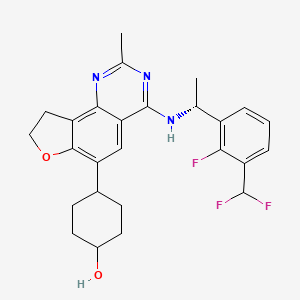
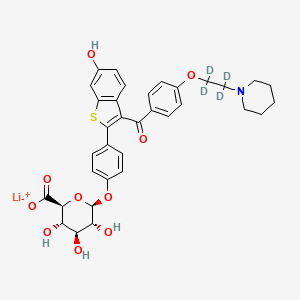
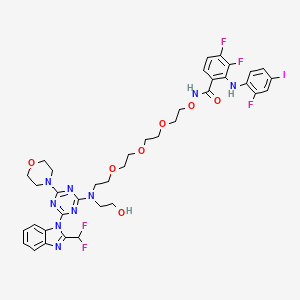
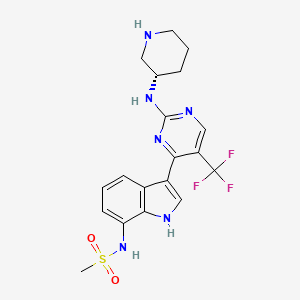
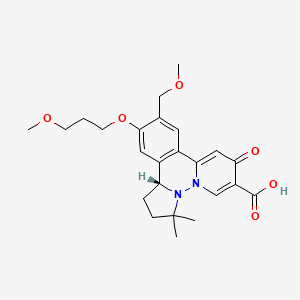
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
